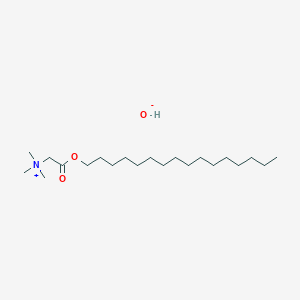

2-(hexadecyloxy)-N,N,N-trimethyl-2-oxoethanaminium hydroxide

Description

Properties

Molecular Formula |

C21H45NO3 |

|---|---|

Molecular Weight |

359.6 g/mol |

IUPAC Name |

(2-hexadecoxy-2-oxoethyl)-trimethylazanium;hydroxide |

InChI |

InChI=1S/C21H44NO2.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22(2,3)4;/h5-20H2,1-4H3;1H2/q+1;/p-1 |

InChI Key |

JBVSVBDYRCYACJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C.[OH-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetyl betaine is typically synthesized through the reaction of cetyl dimethylamine with sodium monochloroacetate. This reaction involves a substitution mechanism where the chlorine atom in sodium monochloroacetate is replaced by the cetyl dimethylamine group, resulting in the formation of cetyl betaine along with sodium chloride and water as byproducts .

Industrial Production Methods

The industrial production of cetyl betaine follows a similar synthetic route but on a larger scale. The process begins with the reaction of cetyl dimethylamine and sodium monochloroacetate under controlled conditions to ensure high yield and purity. The resultant mixture is then processed and dehydrated to obtain cetyl betaine as the end product .

Chemical Reactions Analysis

Types of Reactions

Cetyl betaine primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification reactions under acidic conditions .

Common Reagents and Conditions

Substitution Reactions: Sodium monochloroacetate is commonly used as a reagent in the synthesis of cetyl betaine.

Esterification Reactions: Acid catalysts such as sulfuric acid can be used to facilitate esterification reactions involving cetyl betaine.

Major Products Formed

The major products formed from the substitution reaction are cetyl betaine, sodium chloride, and water. Esterification reactions can yield various esters depending on the reactants used .

Scientific Research Applications

Cetyl betaine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Cetyl betaine exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better cleansing and foaming. Additionally, it can interact with proteins and lipids in biological membranes, stabilizing them and enhancing their functionality .

Comparison with Similar Compounds

Similar Compounds

Cocamidopropyl betaine: Derived from coconut oil, it is another widely used surfactant in personal care products.

Lauramidopropyl betaine: Derived from lauric acid, it is known for its dense foam and conditioning properties.

Coco betaine: Another betaine surfactant derived from coconut oil, used for its mildness and foaming properties.

Uniqueness of Cetyl Betaine

Cetyl betaine is unique due to its long cetyl chain, which imparts superior conditioning and foaming properties compared to other betaines. It also has a longer sustained foam and better viscosity control, making it highly desirable in formulations requiring stable and long-lasting foam .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.